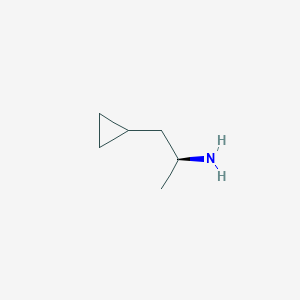

(2S)-1-cyclopropylpropan-2-amine

Description

Significance of Cyclopropylamine (B47189) Motifs in Organic Synthesis

The cyclopropylamine motif, which incorporates a three-membered carbon ring attached to a nitrogen atom, is a valuable structural unit in modern organic synthesis and medicinal chemistry. longdom.orgacs.org The high ring strain and unique p-character of the C-C bonds in the cyclopropane (B1198618) ring give these molecules distinct conformational and electronic properties compared to more flexible aliphatic chains. longdom.orgscientificupdate.com This rigidity can be advantageous in drug design, where precise positioning of functional groups is crucial for biological activity.

In medicinal chemistry, the cyclopropyl (B3062369) group is often employed as a bioisosteric replacement for other chemical groups, such as alkenes or gem-dimethyl groups. This substitution can lead to improved metabolic stability, enhanced potency, and reduced off-target effects. scientificupdate.com The amine group provides a site for further chemical modification and a key interaction point, often acting as a hydrogen bond donor or a base. longdom.orgacs.org

The combination of the cyclopropane ring and the amine functional group is found in a variety of bioactive compounds. For instance, α-cyclopropyl amines are a common pharmacophore in drugs targeting the central nervous system. nih.gov The utility of cyclopropylamines also extends to agrochemicals, where they are used in the formulation of pesticides, and to material science for creating specialty polymers. longdom.org The development of methods to synthesize these structures, particularly in an enantiomerically pure form, is an active area of research, utilizing techniques from classical cyclopropanation to modern biocatalysis. acs.orgnih.gov

Table 1: Examples of Bioactive Scaffolds Containing Cyclopropylamine Motifs

| Compound Class | Therapeutic Area/Application | Significance of Motif | Reference |

|---|---|---|---|

| Monoamine Oxidase Inhibitors (MAOIs) | Antidepressants | The cyclopropylamine moiety is crucial for regulating neurotransmitter activity. | longdom.org |

| Serotonin Reuptake Inhibitors | Antidepressants | The α-cyclopropyl amine acts as a key pharmacophore. | nih.gov |

| Antiviral Agents | Anti-HIV | An α-cyclopropyl moiety is found in potent agents like lenacapavir (B1654289). | nih.gov |

| Agrochemicals | Agriculture | Derivatives are used as herbicides, fungicides, and insecticides. | longdom.org |

Overview of (2S)-1-Cyclopropylpropan-2-amine as a Stereodefined Chiral Building Block

This compound is a primary aliphatic amine featuring a chiral center at the second carbon of the propane (B168953) chain. nih.gov As a stereodefined building block, its primary value lies in the fixed spatial arrangement of its substituents, which is essential for creating new chiral molecules with specific biological activities. enamine.net The development of new drugs increasingly relies on such chiral building blocks to ensure a precise fit with biological targets, which are themselves chiral. enamine.net

The synthesis of single-enantiomer compounds like this compound is achieved through methods such as asymmetric synthesis or the resolution of racemic mixtures. enamine.net Once isolated, this optically pure intermediate serves as a versatile starting material. Its primary amine group is a nucleophilic handle that can be readily functionalized, allowing for the construction of more complex molecular architectures through reactions like amidation or reductive amination. acs.org

The presence of the cyclopropylmethyl group adjacent to the chiral center influences the reactivity and conformational preferences of the molecule and any subsequent derivatives. This makes this compound a valuable component for the synthesis of novel pharmaceutical candidates and other complex organic targets where specific stereochemistry is a critical determinant of function. acs.orgnih.gov

Table 2: Physicochemical Properties of 1-Cyclopropylpropan-2-amine (B3283140)

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| InChIKey | WFJUBRAHXQCZAM-UHFFFAOYSA-N |

| Description | Primary aliphatic amine |

Note: Data corresponds to the racemic compound. Specific optical rotation would be a key property of the (2S)-enantiomer. uni.lu

Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(2S)-1-cyclopropylpropan-2-amine |

InChI |

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1 |

InChI Key |

WFJUBRAHXQCZAM-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CC1CC1)N |

Canonical SMILES |

CC(CC1CC1)N |

Origin of Product |

United States |

Advanced Derivatization and Functionalization of 2s 1 Cyclopropylpropan 2 Amine

Strategies for Selective Functionalization of the Amine Moiety

The primary amine group in (2S)-1-cyclopropylpropan-2-amine is a versatile handle for a wide range of chemical transformations. Selective functionalization of this moiety allows for the introduction of diverse substituents, profoundly altering the molecule's physical and chemical properties. Key strategies include N-arylation, acylation, and reductive amination.

N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic ring is a fundamental transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed for the N-arylation of cyclopropylamines. acs.org These methods often employ specialized palladium precatalysts and ligands to achieve high yields for the coupling of various (hetero)aryl chlorides and bromides. acs.orgchemrxiv.org For instance, catalyst systems based on ligands like BrettPhos and PtBu3 have proven effective for both mono- and diarylation of cyclopropylamine (B47189). acs.org The reaction conditions are generally mild and tolerate a wide array of functional groups. chemrxiv.orgresearchgate.net

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | 95 | acs.org |

| 1-Chloro-4-(trifluoromethyl)benzene | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | 92 | acs.org |

| 2-Bromopyridine | [(BrettPhos)Pd(crotyl)]OTf | NaOtBu | Toluene | 85 | acs.org |

| 4-Chloroanisole | adYPhos/Pd(dba)2 | NaOtBu | Toluene | 98 | chemrxiv.org |

Acylation and Related Condensations: The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. These amide derivatives can serve as directing groups for subsequent reactions. researchgate.net Furthermore, condensation with diketones, such as acenaphthenequinone, can yield chiral bis-imines (BIAN ligands), which are valuable in asymmetric catalysis. rsc.org The synthesis of these ligands from chiral cyclopropylamines has been reported, although the reactions can sometimes be challenging. rsc.org

Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for introducing alkyl groups onto the nitrogen atom. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine by condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com While specific examples with this compound are not detailed in the literature, the general applicability of this reaction makes it a key strategy for its derivatization. organic-chemistry.orgresearchgate.net

Transformations of the Cyclopropyl (B3062369) Ring System

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to linear or larger cyclic structures. These transformations can be initiated by various means, including radical, acid-catalyzed, or photoredox mechanisms.

Ring-Opening Reactions: The presence of both a donor (the amino group, often in a derivatized form) and an acceptor group on the cyclopropane ring can facilitate its cleavage. nih.govacs.org For example, after acylating the amine of this compound to form an N-cyclopropylamide, the molecule can act as a donor-acceptor cyclopropane. Treatment with a Lewis acid or superacid can trigger the heterolytic cleavage of a cyclopropyl C-C bond to form a stabilized carbocationic intermediate, which can then be trapped by a nucleophile. nih.gov The regioselectivity of the ring-opening (cleavage of the vicinal C1-C2 bond versus the distal C2-C3 bond) can be influenced by the substituents and the reaction conditions. nih.gov

[3+2] Cycloadditions: A particularly elegant transformation of the cyclopropyl ring involves its formal use as a three-carbon synthon in cycloaddition reactions. Visible-light photoredox catalysis has enabled highly diastereoselective [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins. acs.org In this process, the sulfonamide is oxidized to a nitrogen-centered radical, which triggers a strain-induced ring-opening of the cyclopropane. The resulting carbon-centered radical adds to the olefin, and subsequent reduction and cyclization yield highly functionalized trans-substituted cyclopentanes. acs.org A similar photoactivated formal [3+2] cycloaddition has been reported for N-aryl cyclopropylamines, expanding the scope of this methodology for creating N-arylaminocyclopentane structures. chemrxiv.org

| Cyclopropylamine Substrate | Olefin Partner | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| N-(4-methoxyphenyl)cyclopropylamine | Dimethyl maleate | 4CzIPN | 95 | >20:1 | acs.org |

| N-(4-fluorophenyl)cyclopropylamine | N-phenylmaleimide | 4CzIPN | 92 | >20:1 | acs.org |

| N-phenylcyclopropylamine | Methyl acrylate | Au2dppm2Cl2 | 91 | 1:1 | chemrxiv.org |

| N-phenylcyclopropylamine | Methyl methacrylate | Au2dppm2Cl2 | 99 | 1.5:1 | chemrxiv.org |

Chemo- and Diastereoselective Installation of Additional Substituents

Introducing new substituents onto the carbon framework of this compound with control over chemo- and diastereoselectivity is crucial for creating complex molecular architectures. This can be achieved by functionalizing the cyclopropane ring itself or the adjacent methylene (B1212753) group.

Directed C-H Functionalization: A powerful strategy for installing substituents on the cyclopropane ring involves directed metalation. By first converting the amine to a suitable directing group, such as a pivaloyl amide, it is possible to achieve site-selective and stereoselective C-H functionalization. researchgate.net For example, treatment of an N-pivaloyl protected arylcyclopropane with t-butyllithium can lead to clean deprotonation at the β-position of the cyclopropane ring, syn to the directing group. The resulting organolithium species can then be quenched with various electrophiles to introduce new substituents with high diastereoselectivity. researchgate.net

| Substrate | Directing Group | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylcyclopropylamide | Pivaloyl | D2O | β-Deuterated cyclopropane | 95 | researchgate.net |

| N-Arylcyclopropylamide | Pivaloyl | MeI | β-Methylated cyclopropane | 85 | researchgate.net |

| N-Arylcyclopropylamide | Pivaloyl | I2 | β-Iodinated cyclopropane | 76 | researchgate.net |

| N-Arylcyclopropylamide | Pivaloyl | TMSCl | β-Silylated cyclopropane | 89 | researchgate.net |

Synthesis of Substituted Cyclopropylamines: Other methods focus on constructing the substituted cyclopropane ring from acyclic precursors with inherent stereocontrol. For instance, ketone zinc/copper homoenolates have been used as electrophiles in reactions with amines to synthesize 1,2-disubstituted cyclopropylamines. acs.org Additionally, the development of methods for the diastereoselective synthesis of cyclopropyl diboronates offers a versatile platform for further functionalization. nih.gov These diboronated intermediates can undergo subsequent cross-coupling reactions to introduce a wide variety of substituents in a stereocontrolled manner, providing access to polysubstituted cyclopropanes. nih.gov While these methods build the ring rather than derivatizing a pre-existing one, they represent key strategies for accessing analogues of this compound with additional substituents installed with high diastereoselectivity. nih.gov

Applications of 2s 1 Cyclopropylpropan 2 Amine As a Chiral Building Block in Complex Molecule Synthesis

Role in the Construction of Strained Carbocyclic Systems

The cyclopropane (B1198618) ring of (2S)-1-cyclopropylpropan-2-amine is characterized by significant ring strain due to its compressed C-C-C bond angles of approximately 60°. longdom.org This inherent strain makes the ring susceptible to cleavage under specific reaction conditions, a property that chemists can exploit for the construction of more complex carbocyclic frameworks. This process, known as strain-release-driven reaction, provides a powerful thermodynamic driving force for forming new carbon-carbon bonds. mdpi.comacs.org

For instance, donor-acceptor cyclopropanes, which can be synthesized from precursors like cyclopropylamines, are known to act as 1,4-C,C-dielectrophiles. researchgate.net In the presence of a Lewis acid catalyst, the cyclopropane ring can be opened and subsequently react with nucleophiles in cascade reactions, leading to the formation of larger ring systems, such as pyrrolidines or cyclooctanoids. researchgate.net The reactivity of the cyclopropyl (B3062369) group allows it to participate in formal cycloaddition reactions, where it serves as a three-carbon (C3) unit to be combined with other synthons, enabling the rapid assembly of intricate polycyclic structures. researchgate.net Molecules containing strained four-membered rings like cyclobutanes and azetidines, which can be accessed through transformations involving cyclopropane precursors, are increasingly common scaffolds in bioactive compounds due to the favorable balance of rigidity and flexibility they impart. acs.org

Integration into Chiral Scaffolds for Advanced Organic Synthesis

As an enantiomerically pure compound, this compound is a cornerstone for building advanced chiral scaffolds. The amine group provides a reactive handle for derivatization, while the fixed stereocenter at the C2 position allows for the transfer of chirality into the target molecule, which is crucial for stereoselective synthesis. Enantiomerically pure cyclopropane derivatives are widely employed in organic synthesis and asymmetric catalysis. mdpi.com

Methodologies have been developed for the synthesis of densely functionalized, enantiomerically enriched cyclopropylamines and their derivatives, such as ethers and azoles. mdpi.com These reactions often proceed with high diastereoselectivity, enabling the creation of molecules with multiple contiguous stereocenters, including challenging all-carbon quaternary stereocenters. mdpi.com Furthermore, biocatalytic strategies have been developed for the highly diastereo- and enantioselective synthesis of cyclopropyl ketones, which can be readily converted to α-cyclopropyl amines via reductive amination. nih.gov The resulting collection of structurally diverse, enantiopure cyclopropane-containing scaffolds serves as a library of valuable building blocks for medicinal chemistry and natural product synthesis. nih.gov

Precursors for Bioactive Molecule Design and New Chemical Entities

The unique structural and conformational properties of this compound and its derivatives make them ideal precursors for the design of new bioactive molecules.

Cyclopropylamine (B47189) moieties are prevalent structural features in modern agrochemicals, including herbicides, fungicides, and insecticides. longdom.orgnih.govresearchgate.net The incorporation of this group can enhance the biological activity and metabolic stability of the final product. nih.gov Derivatives of (1-cyclopropyl)cyclopropylamine have been identified as effective pest control agents and are used in the development of novel pesticides and acaricides. nih.gov For example, the fungicide mandipropamid, which is highly effective against pathogens like potato late blight, belongs to the mandelic acid amide class of fungicides, a group that features related structural motifs. researchgate.net The synthesis of chiral amines is a key step in producing these active ingredients, ensuring high efficacy against the target pest while minimizing off-target effects.

| Compound Class | Application | Structural Relevance | Reference |

|---|---|---|---|

| (1-Cyclopropyl)cyclopropylamine Derivatives | Pesticides, Insecticides, Acaricides | Core structural unit for various pest control agents. | nih.gov |

| Mandelic Acid Amides (e.g., Mandipropamid) | Fungicides | Effective against Oomycete pathogens like Phytophthora infestans. | researchgate.net |

| (S)-1-methoxy-2-propylamine | Herbicides | A key chiral building block for the Outlook® herbicide. | researchgate.net |

Small peptides often suffer from poor metabolic stability and lack of defined structure in solution, limiting their therapeutic potential. nih.govyoutube.com Incorporating non-natural amino acids, such as those derived from cyclopropylamines, is a key strategy to overcome these limitations. The rigid three-membered ring of cyclopropane acts as a conformational constraint, locking the peptide backbone into a more defined shape. researchgate.netsci-hub.se

This pre-organization of the peptide structure can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity. acs.orgnih.gov The fixed orientation of side chains afforded by the cyclopropane ring can also increase enzymatic stability. nih.gov This strategy has been successfully applied to design potent peptidomimetic inhibitors of enzymes like HIV-1 protease, where the cyclopropane unit helps to enforce the extended, biologically active conformation of the inhibitor. nih.gov The use of cyclopropane-derived amino acids is a powerful tool for transforming flexible peptides into drug-like molecules with improved pharmacokinetic properties. nih.govnih.gov

Optically pure cyclopropylamines are a privileged structural motif found in numerous pharmaceuticals and are considered valuable intermediates for the synthesis of new drugs. longdom.orgresearchgate.net The cyclopropylamine moiety is a well-established pharmacophore that acts as a mechanism-based inactivator of monoamine oxidase (MAO) enzymes, leading to its use in antidepressant drugs. longdom.org More recently, this scaffold has been employed in the development of inhibitors for lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. researchgate.net

The synthesis of these bioactive molecules often relies on chiral building blocks like this compound to ensure the correct stereochemistry for potent and selective biological activity. researchgate.net For example, the anti-HIV agent lenacapavir (B1654289) contains an α-cyclopropyl fluoride (B91410) moiety, and α-cyclopropyl amines are common pharmacophores in a wide variety of drugs. nih.gov The scalable synthesis of such chiral amines is therefore a critical step in the production of these important therapeutics. nih.gov

| Target/Application | Mechanism/Role of Cyclopropylamine | Example Drug Class/Compound | Reference |

|---|---|---|---|

| Depression | Mechanism-based inhibitor of Monoamine Oxidase (MAO). | MAOIs | longdom.org |

| Cancer | Inhibitor of Lysine-Specific Demethylase 1 (LSD1). | LSD1 Inhibitors | researchgate.net |

| Hepatitis C | Core building block for antiviral agents. | Grazoprevir | nih.gov |

| HIV | Key pharmacophore in antiviral agents. | Lenacapavir (related moiety) | nih.gov |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Chiral amines are fundamental starting materials for the synthesis of ligands used in asymmetric catalysis. Derivatives of this compound can be converted into various classes of chiral ligands, such as amides, N,N'-dioxides, or P,N-ligands, which can coordinate to transition metals to form highly effective and enantioselective catalysts. researchgate.netscilit.comnih.gov

For example, C2-symmetric chiral bisamides derived from chiral cyclopropane dicarboxylic acids have been synthesized and show significant potential for use in asymmetric transformations, such as the addition of organozinc reagents to aldehydes. nih.gov The rigid cyclopropane backbone of these ligands creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol. nih.gov Similarly, chiral N,N'-dioxide ligands have been used in combination with scandium(III) to catalyze enantioselective cascade reactions involving the ring-opening of cyclopropyl ketones. researchgate.net The development of such catalytic systems is a rapidly advancing field, driven by the need for efficient methods to produce enantiomerically pure compounds for the pharmaceutical and agrochemical industries. rsc.orgsemanticscholar.org

Computational Chemistry Approaches for 2s 1 Cyclopropylpropan 2 Amine Research

Quantum Mechanical Studies on Reactivity and Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like (2S)-1-cyclopropylpropan-2-amine. These methods can accurately predict molecular geometries, vibrational frequencies, and thermochemical parameters.

While specific QM studies on this compound are not extensively published, research on the parent molecule, cyclopropylamine (B47189), provides significant insight into the reactivity of the cyclopropylamine moiety. For instance, computational studies on the gas-phase pyrolysis of cyclopropylamine have been conducted using high-level ab-initio and DFT methods, such as B3LYP and M06-2X, with large basis sets like 6-311++G(3df,3pd). tandfonline.com These studies elucidate the complex reaction pathways, identifying key intermediates and their associated energetics.

The research predicts that the initial steps of pyrolysis, involving the formation of biradical or carbene intermediates, are highly endothermic processes. tandfonline.com For example, the formation of the ĊH₂CH₂ĊHNH₂ biradical from cyclopropylamine is predicted to be endothermic by approximately 51.6 kcal/mol. tandfonline.com In contrast, subsequent reaction steps leading to more stable products are exothermic. tandfonline.com Such detailed energy profiling is crucial for understanding the stability and potential decomposition pathways of molecules containing the cyclopropylamine scaffold.

Table 1: Calculated Enthalpies of Formation (ΔHf,298) for Species in the Pyrolysis of Cyclopropylamine

| Compound/Intermediate | Formula | Enthalpy of Formation (ΔHf,298 in kcal/mol) |

| ĊH₂CH₂ĊHNH₂ (biradical) | C₃H₇N | 69.94 tandfonline.com |

| CH₃CH₂C̈NH₂ (carbene) | C₃H₇N | 40.37 tandfonline.com |

| cis-CH₃CH=CHNH₂ | C₃H₇N | 7.28 tandfonline.com |

| trans-CH₃CH=CHNH₂ | C₃H₇N | 8.12 tandfonline.com |

| E-CH₃CH₂CH=NH | C₃H₇N | 5.37 tandfonline.com |

| Z-CH₃CH₂CH=NH | C₃H₇N | 6.08 tandfonline.com |

This table presents data calculated for intermediates in the pyrolysis of the parent compound, cyclopropylamine, illustrating the application of quantum mechanical methods to determine the thermochemistry of reactive species.

These theoretical calculations are essential for predicting the reactivity of the core cyclopropylamine structure under various conditions. The same methods can be applied to this compound to understand how the additional propyl group influences its structural and energetic properties.

Molecular Modeling and Dynamics Simulations for Reaction Mechanisms

Molecular modeling and dynamics simulations are critical for investigating complex reaction mechanisms, both in chemical synthesis and in biological systems. These computational techniques can map out entire reaction coordinates, identify transition states, and simulate the dynamic behavior of molecules over time.

In the context of synthesis, computational modeling can guide the development of new reactions. For example, studies on the synthesis of substituted cyclopropylamines from ketone homoenolates demonstrate the synergy between experimental work and computational validation. acs.org The unique reactivity of metal homoenolates, which possess both nucleophilic and electrophilic character, can be rationalized and predicted using computational models. acs.org These models help chemists understand why certain reagents or catalysts are crucial for achieving the desired transformation, such as the essential role of CuCN·2LiCl in facilitating the synthesis of 1,2-disubstituted cyclopropylamines. acs.org

Furthermore, molecular modeling is extensively used to understand how molecules like this compound interact with biological targets. The cyclopropylamine scaffold is a known pharmacophore in monoamine oxidase (MAO) inhibitors. rsc.org Molecular docking and molecular dynamics (MD) simulations are routinely employed to study the binding of these inhibitors to MAO-A and MAO-B. frontiersin.org

MD simulations, often running for hundreds of nanoseconds, provide a dynamic picture of the protein-ligand complex, revealing the stability of the interaction and the key amino acid residues involved. frontiersin.org These simulations can show how the ligand induces conformational changes in the protein and can be used to calculate binding free energies, which help in prioritizing drug candidates. For instance, simulations have been used to identify repurposed drugs as potential MAO-B inhibitors by demonstrating their stable binding in the enzyme's active site near the FAD cofactor. frontiersin.org

Theoretical Insights into Stereoselectivity and Electronic Structure

For a chiral molecule like this compound, understanding and controlling stereochemistry is paramount. Computational chemistry offers profound insights into the origins of stereoselectivity in chemical reactions. Theoretical studies can calculate the energies of different diastereomeric transition states, allowing chemists to predict which stereoisomer will be formed preferentially.

The development of highly enantioselective methods for synthesizing polysubstituted chiral cyclopropylamines is an area where computation plays a key role. rsc.org For example, in the copper-catalyzed three-component cyclopropene (B1174273) alkenylamination, DFT calculations can be used to model the structure of the chiral catalyst-substrate complex. rsc.org This modeling helps to explain why a particular ligand, such as (R,R)-Ph-BPE, leads to high enantioselectivity, providing a rational basis for catalyst design and optimization. rsc.org

The electronic structure of a molecule, which governs its reactivity and intermolecular interactions, can be thoroughly analyzed using quantum chemical methods. nih.gov Key aspects of electronic structure are investigated through Frontier Molecular Orbital (FMO) analysis and the mapping of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.gov For this compound, the MEP would highlight the nitrogen atom of the amine group as a region of negative potential, indicating it is a primary site for electrophilic attack or hydrogen bonding.

Table 2: Representative Data from a DFT-based Electronic Structure Analysis

| Computational Parameter | Description | Typical Application/Insight |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. nih.gov |

| MEP Analysis | Maps electron density to identify charge distribution | Reveals nucleophilic (negative) and electrophilic (positive) sites. nih.gov |

This table conceptualizes the type of data generated from DFT calculations to analyze the electronic structure of a molecule, based on methodologies described in the literature.

Through these theoretical investigations, researchers can build a comprehensive, atom-level understanding of the factors controlling the stereochemical outcome of reactions and the intrinsic electronic properties that dictate the reactivity of this compound.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Spectroscopic Techniques for Absolute and Relative Stereochemistry (e.g., NMR, X-ray Crystallography)

Spectroscopic methods are indispensable for the detailed structural analysis of chiral compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are two of the most powerful techniques employed for the elucidation of both relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2S)-1-cyclopropylpropan-2-amine, ¹H and ¹³C NMR would be utilized to confirm the connectivity of the atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopropyl (B3062369) ring, the methylene (B1212753) group (CH₂), the methine group (CH), the methyl group (CH₃), and the amine group (NH₂). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the basic structure. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The diastereotopic protons of the methylene group adjacent to the chiral center would be expected to show distinct chemical shifts and coupling patterns. While standard NMR can confirm the relative connectivity, advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can be employed to distinguish between enantiomers.

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. For this compound, one would expect to observe signals for the carbons of the cyclopropyl ring, the methylene carbon, the chiral methine carbon, and the methyl carbon. The chemical shifts of these carbons provide further confirmation of the molecular structure. ku.edudocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl-H | ~0.1-0.8 | Multiplet | Cyclopropyl-CH₂ | ~5-15 |

| CH₂ | ~1.2-1.5 | Multiplet | Cyclopropyl-CH | ~10-20 |

| CH | ~2.8-3.2 | Multiplet | CH₂ | ~40-50 |

| CH₃ | ~1.0-1.2 | Doublet | CH (Chiral Center) | ~50-60 |

| NH₂ | ~1.5-2.5 (variable) | Singlet (broad) | CH₃ | ~20-25 |

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. tcichemicals.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule.

For this compound, obtaining a suitable single crystal of the free amine or a salt derivative (e.g., hydrochloride or tartrate salt) would be the first step. The subsequent crystallographic analysis would not only confirm the molecular structure but also unequivocally establish the (S)-configuration at the chiral center. The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute configuration. tcichemicals.com

Chromatographic Methods for Enantiomeric Excess Determination (e.g., HPLC Derivatization Studies)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by indirect separation after derivatization with a chiral derivatizing agent (CDA).

Direct Chiral HPLC

Direct chiral HPLC involves the use of a column packed with a chiral stationary phase. These CSPs are typically based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. mdpi.comsigmaaldrich.com The enantiomers of this compound would interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. A variety of commercially available chiral columns, such as Chiralcel® or Chiralpak®, would be screened with different mobile phases (typically mixtures of alkanes and alcohols) to achieve optimal separation. nih.gov

Indirect Chiral HPLC via Derivatization

An alternative and often highly effective method involves the derivatization of the enantiomeric amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). nih.govacs.org

For the primary amine functionality in this compound, a number of CDAs could be employed. A common example is the reaction with an enantiomerically pure chiral isocyanate, such as (S)-α-methoxybenzyl isocyanate, to form diastereomeric ureas. nih.gov Other highly sensitive derivatization reagents include those that introduce a fluorescent tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which can enhance detection limits. tcichemicals.comyakhak.orgresearchgate.net

The reaction of racemic 1-cyclopropylpropan-2-amine (B3283140) with an enantiopure CDA would produce two diastereomers that can be separated by HPLC. The ratio of the peak areas of these diastereomers directly corresponds to the enantiomeric ratio of the original amine mixture.

Common Chiral Derivatizing Agents for Primary Amines

| Chiral Derivatizing Agent (CDA) | Functional Group Reactivity | Resulting Diastereomer | Detection Method |

|---|---|---|---|

| (S)-α-Methoxybenzyl isocyanate | Primary Amine | Urea | UV |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary Amine | Carbamate | Fluorescence |

| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Primary Amine | Substituted Dinitrophenyl-alanine | UV |

| N-(4-Nitrobenzoyl)-L-prolyl chloride | Primary Amine | Amide | UV |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Primary Amine | NBD-amine adduct | Fluorescence |

Advanced Characterization of Synthetic Intermediates and Products

The synthesis of an enantiomerically pure compound like this compound often proceeds through several intermediate stages. The rigorous characterization of these intermediates is crucial for ensuring the stereochemical integrity of the final product.

A plausible synthetic route to this compound could involve the preparation of a chiral cyclopropyl-containing precursor, such as an enantioenriched cyclopropylcarboxylic acid or amide. ku.edumdpi.comresearchgate.net For example, a key intermediate could be (S)-2-cyclopropylpropanoic acid. This intermediate would be synthesized and its enantiomeric purity established using the methods described above (e.g., chiral HPLC after derivatization).

Each synthetic step would be monitored using a combination of chromatographic (TLC, GC, HPLC) and spectroscopic (NMR, IR, Mass Spectrometry) techniques to confirm the identity and purity of the intermediates. For instance, after the conversion of the carboxylic acid intermediate to an amide, NMR and IR spectroscopy would be used to confirm the presence of the amide functionality. Finally, the reduction of the amide or a related functional group would yield the target amine, this compound.

The final product would then be subjected to a full battery of analytical tests, including high-resolution mass spectrometry to confirm its elemental composition, NMR spectroscopy to verify its structure, and chiral HPLC to determine its enantiomeric excess with a high degree of accuracy. If a crystalline derivative can be formed, X-ray crystallography would provide the ultimate proof of its absolute stereochemistry.

Future Perspectives and Challenges in 2s 1 Cyclopropylpropan 2 Amine Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of enantiomerically pure amines is a major focus in the pharmaceutical and chemical industries. mdpi.com Traditional methods often rely on processes that are not environmentally friendly, prompting a shift towards sustainable and green chemistry. For a molecule like (2S)-1-cyclopropylpropan-2-amine, this involves developing routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary strategy in green synthesis is biocatalysis , which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov Several classes of enzymes are particularly relevant for the synthesis of chiral amines:

Transaminases (TAs) or Amine Transaminases (ATAs): These enzymes are highly effective for producing chiral amines. acs.org They catalyze the transfer of an amino group from a donor molecule to a ketone precursor, generating a chiral amine with excellent enantiomeric purity. acs.org The development of enzyme cascades using transaminases can create highly efficient, one-pot syntheses from inexpensive starting materials. acs.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs catalyze the asymmetric reduction of imines to form chiral amines. mdpi.comnih.gov The combination of ene-reductases (EReds) and IREDs in a biocatalytic cascade allows for the synthesis of amines with two stereocenters from α,β-unsaturated ketones. nih.gov This approach offers high purity and stereoselectivity. nih.gov

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can synthesize chiral amines from ketones via reductive amination, using ammonia (B1221849) as the amino donor. nih.gov Protein engineering has been used to develop AmDHs with improved stability and a broader substrate scope. nih.gov

These biocatalytic methods represent a greener alternative to traditional transition metal-catalyzed routes, offering high stereocontrol and safer manufacturing processes. mdpi.com Another green approach is asymmetric hydrogenation , which is a powerful and atom-economical strategy for producing optically active amines with minimal waste. nih.govacs.org

Recent advances also include the use of phase transfer catalysis (PTC) for the synthesis of the cyclopropane (B1198618) ring, which allows for milder reaction conditions and the use of less expensive reagents compared to traditional methods. researchgate.net

Table 1: Comparison of Green Synthetic Strategies for Chiral Amines

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., ATAs, IREDs) | Uses enzymes as catalysts; mild reaction conditions (pH, temperature). nih.govnih.gov | High enantioselectivity and regioselectivity; reduced environmental impact; safer processes. mdpi.comacs.org | Enzyme stability; substrate scope limitations; cofactor regeneration. nih.govacs.org |

| Asymmetric Hydrogenation | Utilizes transition metal catalysts with chiral ligands to reduce prochiral precursors. nih.gov | Excellent atom economy; high efficiency; low waste generation. acs.org | Catalyst cost and sensitivity; removal of metal residues from the product. nih.gov |

| Phase Transfer Catalysis | Employs a catalyst to facilitate the migration of a reactant between phases. researchgate.net | Milder reaction conditions; use of cheaper and safer reagents. researchgate.net | Catalyst efficiency and separation. researchgate.net |

Exploration of Novel Catalytic Transformations and Methodologies

The ongoing development of novel catalysts and synthetic methods is crucial for advancing the chemistry of this compound. Research is focused on creating more efficient, selective, and versatile transformations.

Transition metal catalysis remains a cornerstone of modern synthetic chemistry. acs.org Recent breakthroughs include a palladium-catalyzed protocol for the monoarylation of cyclopropylamine (B47189) using a sterically demanding ylide-functionalized phosphine (B1218219) (YPhos) ligand. chemrxiv.org This method enables the coupling of various (hetero)aryl chlorides under mild, room-temperature conditions, expanding the potential for creating complex derivatives. chemrxiv.org Additionally, titanium-catalyzed methods have been developed for synthesizing cyclopropylamines from amides and terminal alkenes. researchgate.net

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful complementary approach to metal- and biocatalysis. rsc.org Chiral primary amine catalysts have proven highly versatile and effective in a wide range of enantioselective organic reactions. rsc.org These methods can offer unique reactivity and selectivity profiles.

The direct catalytic asymmetric synthesis of α-chiral primary amines is a significant goal, as it avoids the need for protecting groups and multiple steps that are common in many synthetic routes. rsc.org New methods inspired by enzymatic transamination are being developed to achieve this directly. rsc.org

Table 2: Emerging Catalytic Methodologies for Chiral Amine Synthesis

| Methodology | Description | Recent Advances |

|---|---|---|

| Palladium-Catalysis | Cross-coupling reactions to form C-N bonds. | Monoarylation of cyclopropylamine with (hetero)aryl chlorides at room temperature using YPhos ligands. chemrxiv.org |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Development of primary amine catalysts derived from natural sources for a wide range of transformations. rsc.org |

| Biocatalytic Cascades | Multiple enzymes working in a single pot to perform a sequence of reactions. | Combination of ene-reductases and imine reductases for the synthesis of chiral amines with multiple stereocenters. nih.gov |

| Direct Asymmetric Synthesis | Catalytic methods that directly form α-chiral primary amines from simple precursors. | Development of chemocatalytic methods that mimic enzymatic transamination. rsc.org |

Expanding the Scope of Applications in Emerging Fields

While chiral amines are well-established as crucial components in pharmaceuticals, the unique properties of cyclopropylamines like this compound suggest potential applications in other advanced fields. nih.govlongdom.org

In materials science , the rigid and strained cyclopropane ring can impart unique mechanical and thermal properties to polymers and advanced coatings. longdom.org Incorporating a chiral center, as in this compound, could lead to the development of novel chiral polymers with specialized optical or recognition properties. These materials could find use in chiral chromatography, sensors, or as components in asymmetric catalysis.

The field of asymmetric catalysis itself presents an opportunity for application. Chiral amines are widely used as chiral ligands for metal catalysts or as organocatalysts. rsc.orgrsc.orgsigmaaldrich.com The specific stereochemistry and structure of this compound could be leveraged to design new, highly effective catalysts for a variety of asymmetric transformations, potentially offering unique selectivity for challenging substrates.

In agrochemicals , cyclopropylamine derivatives are used in the formulation of herbicides, fungicides, and insecticides due to their chemical reactivity and biological activity. longdom.org The development of chiral agrochemicals is a growing area, as often only one enantiomer possesses the desired activity, while the other may be inactive or have undesirable effects. This offers a potential avenue for the application of enantiomerically pure compounds like this compound.

Further research into the reactivity of the strained cyclopropane ring and the nucleophilic amine group will likely uncover new synthetic possibilities and applications. longdom.org The role of such molecules as intermediates in the synthesis of complex targets or as functional components in new technologies continues to solidify their importance in modern chemistry. longdom.orgontosight.ai

Q & A

Q. What are the established synthetic routes for (2S)-1-cyclopropylpropan-2-amine, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis of chiral amines like this compound typically involves stereoselective reactions, such as asymmetric hydrogenation or resolution of racemic mixtures using chiral auxiliaries. For cyclopropane-containing amines, a common approach is the cyclopropanation of allylamine derivatives via Simmons–Smith reactions or transition-metal-catalyzed processes. Structural confirmation relies on NMR spectroscopy (e.g., and ) to verify cyclopropane ring integration and chiral center configuration. HRMS (High-Resolution Mass Spectrometry) is critical for validating molecular formula accuracy .

Q. How can researchers validate the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is assessed using chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry. For cyclopropane derivatives, X-ray crystallography may resolve absolute configuration if suitable crystals are obtained. Comparative analysis of optical rotation values against literature data (e.g., InChIKey: WFJUBRAHXQCZAM-UHFFFAOYSA-N) ensures consistency with the (2S)-enantiomer .

Q. What analytical techniques are essential for characterizing cyclopropane-containing amines?

Methodological Answer: Cyclopropane rings exhibit distinct NMR signals (e.g., deshielded protons at δ 0.5–1.5 ppm) and shifts (δ 10–20 ppm). IR spectroscopy can confirm amine functional groups (N–H stretches ~3300 cm). Computational tools (e.g., density functional theory) may predict spectroscopic properties for comparison with experimental data .

Advanced Research Questions

Q. How can functional selectivity in receptor binding studies be evaluated for this compound derivatives?

Methodological Answer: Functional selectivity (e.g., serotonin 5-HT receptor agonism vs. antagonism) is tested using in vitro assays like calcium flux or cAMP accumulation. For cyclopropylamine derivatives, structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents and comparing binding affinities (e.g., values) via radioligand displacement assays. Molecular docking simulations can predict interactions with receptor binding pockets .

Q. What strategies resolve contradictions in biological activity data for enantiomeric pairs of cyclopropane amines?

Methodological Answer: Contradictions may arise from impurities, assay variability, or off-target effects. Researchers should:

- Validate enantiopurity using chiral chromatography.

- Replicate assays across multiple cell lines or in vivo models.

- Perform dose-response curves to confirm potency trends.

- Cross-reference with structural analogs (e.g., (2S)-2-methyl-3-(4-methylphenyl)pentan-1-amine) to identify conserved pharmacophores .

Q. How does the cyclopropane ring influence metabolic stability in pharmacokinetic studies?

Methodological Answer: The cyclopropane ring’s rigidity can reduce metabolic oxidation by cytochrome P450 enzymes. Stability is assessed via liver microsome assays (e.g., human/rat hepatocytes) with LC-MS/MS quantification of parent compound degradation. Comparative studies with non-cyclopropane analogs (e.g., linear alkylamines) highlight structural contributions to half-life extension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.